

# Azido-PEG11-Azide: A Comprehensive Technical Guide to its Chemical Properties and Solubility

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Azido-PEG11-Azide

Cat. No.: B1529111

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and solubility of **Azido-PEG11-Azide**, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. This document details the molecule's core characteristics, provides guidance on its solubility in various solvents, and outlines key experimental protocols for its application in click chemistry.

## Core Chemical Properties

**Azido-PEG11-Azide** is a polyethylene glycol (PEG) derivative featuring azide functional groups at both termini of a discrete 11-unit PEG chain. This structure allows for the conjugation of two alkyne-containing molecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively), two prominent examples of "click chemistry." The PEG linker itself imparts increased hydrophilicity and biocompatibility to the resulting conjugates.

Property	Value	Source
Chemical Name	1,35-Diazido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane	N/A
Molecular Formula	C24H48N6O11	N/A
Molecular Weight	596.68 g/mol	N/A
CAS Number	1392284-57-9	N/A
Purity	Typically >95%	N/A
Physical State	White/off-white solid or viscous liquid	[1]
Storage	Store at -20°C, desiccated and protected from light. Avoid repeated freeze-thaw cycles.	[1][2]

## Solubility Profile

The polyethylene glycol backbone of **Azido-PEG11-Azide** renders it soluble in a variety of aqueous and organic solvents. While specific quantitative solubility data for **Azido-PEG11-Azide** is not extensively published, the general solubility characteristics of PEG compounds provide a strong indication of its behavior. PEG derivatives are known to be highly soluble in water and many organic solvents.[3] For a closely related compound, Azido-PEG11-amine, the solubility in DMSO is reported to be  $\geq 100$  mg/mL.[4]

Solvent	Solubility	Notes
Water / Aqueous Buffers	Soluble	The hydrophilic PEG chain enhances solubility in aqueous media.
Dimethyl Sulfoxide (DMSO)	Soluble	A common solvent for preparing stock solutions of PEG reagents.
Dimethylformamide (DMF)	Soluble	Another suitable anhydrous solvent for reconstitution, especially for moisture-sensitive applications.
Ethanol	Less Soluble	PEG compounds generally exhibit lower solubility in alcohols compared to water or DMSO.
Dichloromethane (DCM)	Soluble	A compatible organic solvent.
Acetonitrile	Soluble	A compatible organic solvent.

Note: When preparing stock solutions, it is recommended to use anhydrous solvents, particularly for reactions involving moisture-sensitive reagents. If precipitation is observed, gentle heating and/or sonication can aid in dissolution. For long-term storage of solutions, it is advisable to aliquot and store at -20°C or below to minimize degradation.

## Experimental Protocols

**Azido-PEG11-Azide** is primarily utilized in click chemistry reactions to conjugate two molecular entities. The following are generalized protocols for the two main types of azide-alkyne cycloaddition reactions.

### Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of two alkyne-containing molecules using **Azido-PEG11-Azide** as the linker.

Materials:

- Alkyne-functionalized molecule 1
- Alkyne-functionalized molecule 2
- **Azido-PEG11-Azide**
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Sodium ascorbate
- Copper-chelating ligand (e.g., THPTA, TBTA)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF

Procedure:

- Reactant Preparation:
  - Dissolve the alkyne-functionalized molecules and **Azido-PEG11-Azide** in the chosen reaction buffer to the desired concentrations.
  - Prepare stock solutions of CuSO<sub>4</sub> (e.g., 20 mM in water), sodium ascorbate (e.g., 300 mM in water, freshly prepared), and the copper ligand (e.g., 100 mM in water or DMSO).
- Reaction Setup:
  - In a reaction vessel, combine the alkyne-functionalized molecules and **Azido-PEG11-Azide**. A typical molar ratio is 1:1:1, but optimization may be required.
  - Add the copper ligand to the reaction mixture.
  - Add the CuSO<sub>4</sub> solution.

- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:
  - Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
- Purification:
  - Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC, to remove unreacted reagents and byproducts.

## Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of two molecules functionalized with a strained alkyne (e.g., DBCO, BCN).

Materials:

- Strained alkyne-functionalized molecule 1
- Strained alkyne-functionalized molecule 2
- **Azido-PEG11-Azide**
- Reaction Buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF

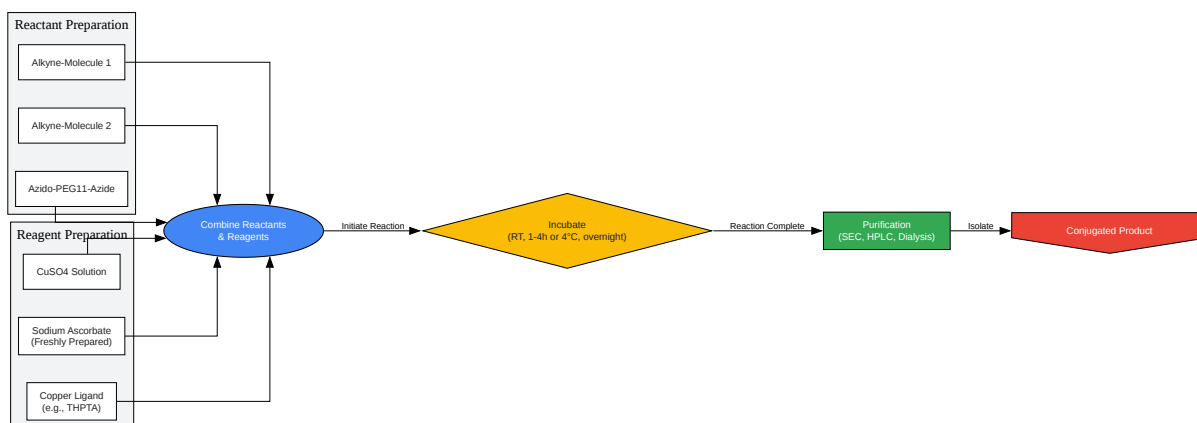
Procedure:

- Reactant Preparation:
  - Dissolve the strained alkyne-functionalized molecules and **Azido-PEG11-Azide** in the reaction buffer. For biomolecules, PBS is a common choice.
- Reaction Setup:

- Combine the strained alkyne-functionalized molecules and **Azido-PEG11-Azide** in a reaction vessel.
- Incubation:
  - Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by SDS-PAGE for protein conjugates, which will show a molecular weight shift, or by other analytical techniques like LC-MS.
- Purification:
  - In many bioconjugation applications, SPAAC reactions are clean, and purification may not be necessary before downstream applications. If required, purify the conjugate using methods like SEC or dialysis.

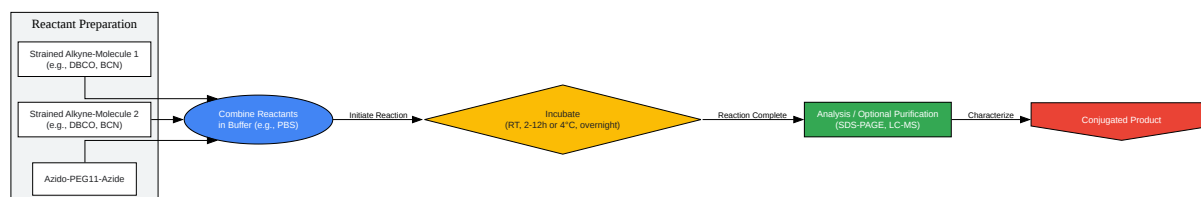
## Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the primary applications of **Azido-PEG11-Azide**.



[Click to download full resolution via product page](#)

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).



[Click to download full resolution via product page](#)

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Azido PEG NHS, N3-PEG-NHS [nanocs.net]
- 2. benchchem.com [benchchem.com]
- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Azido-PEG11-Azide: A Comprehensive Technical Guide to its Chemical Properties and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1529111#azido-peg11-azide-chemical-properties-and-solubility]

### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)